molecular formula C8H8N2S B1663150 2-(2-Isothiocyanatoethyl)pyridine CAS No. 36810-91-0

2-(2-Isothiocyanatoethyl)pyridine

Cat. No.: B1663150
CAS No.: 36810-91-0
M. Wt: 164.23 g/mol
InChI Key: IVLUFOQCPWIXMW-UHFFFAOYSA-N
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Description

2-(2-Isothiocyanatoethyl)pyridine is an organic compound with the molecular formula C8H8N2S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isothiocyanatoethyl)pyridine typically involves the reaction of pyridine derivatives with isothiocyanates. One common method is the reaction of 2-(2-bromoethyl)pyridine with potassium thiocyanate in the presence of a suitable solvent, such as acetonitrile, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isothiocyanatoethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Isothiocyanatoethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Isothiocyanatoethyl)pyridine involves its interaction with biological molecules, particularly proteins and enzymes. The isothiocyanate group can form covalent bonds with nucleophilic amino acid residues, such as cysteine, in proteins. This covalent modification can alter the protein’s function, leading to various biological effects. For example, in cancer cells, this compound can induce oxidative stress by increasing reactive oxygen species levels, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isothiocyanatoethyl)pyridine is unique due to its pyridine ring, which imparts distinct chemical properties and reactivity compared to other isothiocyanates. The presence of the pyridine ring allows for additional interactions with biological targets, potentially enhancing its biological activity and specificity .

Properties

IUPAC Name

2-(2-isothiocyanatoethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c11-7-9-6-4-8-3-1-2-5-10-8/h1-3,5H,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLUFOQCPWIXMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701300367
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36810-91-0
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36810-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Isothiocyanatoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701300367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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